molecular formula C26H29ClN6 B1529129 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl hydrochloride CAS No. 1009119-83-8

4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl hydrochloride

Cat. No.: B1529129
CAS No.: 1009119-83-8
M. Wt: 461.0 g/mol
InChI Key: YYYCGZIHLFZWDZ-VROPFNGYSA-N
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Description

Historical Context and Discovery Timeline

The discovery of 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride (CAS: 1009119-83-8) is intertwined with the development of daclatasvir , a direct-acting antiviral agent targeting hepatitis C virus (HCV) NS5A. First synthesized in the late 2000s, this compound emerged as a critical intermediate during Bristol-Myers Squibb’s optimization of HCV NS5A inhibitors. Key milestones include:

Year Development Phase
2007 Initial synthesis of bis-imidazole derivatives for HCV NS5A inhibition screening.
2010 Identification of structural symmetry requirements for NS5A binding, leading to palindromic designs.
2012 Patent filings highlighting its role in daclatasvir synthesis (US8329159B2, EP2398794B1).
2014 Commercial adoption as a key intermediate following daclatasvir’s clinical approval.

The compound’s rigid biphenyl backbone and chiral (S)-pyrrolidine substituents were pivotal in achieving nanomolar potency against HCV genotypes.

Nomenclature and IUPAC Classification

The systematic IUPAC name reflects its complex stereochemistry and functional groups:
2-[(2S)-pyrrolidin-2-yl]-5-[4-(4-{2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl}phenyl)phenyl]-1H-imidazole tetrahydrochloride .

Structural Features:

  • Core : Biphenyl (4,4'-disubstituted).
  • Functional Groups : Two imidazole rings (positions 5 and 5'), each substituted with (S)-pyrrolidin-2-yl groups at position 2.
  • Counterions : Four chloride ions stabilizing the protonated pyrrolidine nitrogens.
Property Value
Molecular Formula C₂₆H₃₂Cl₄N₆
Molecular Weight 570.38 g/mol
Stereochemistry Two (S)-configured centers
CAS Registry 1009119-83-8

The tetrahydrochloride salt enhances aqueous solubility, critical for synthetic handling.

Role in Medicinal Chemistry and Antiviral Research

This compound’s design addresses three key challenges in HCV drug development:

  • Target Specificity : The planar biphenyl core and imidazole-pyrrolidine motifs mimic NS5A’s dimeric interface, enabling sub-nanomolar binding.
  • Synthetic Feasibility : Modular synthesis allows late-stage functionalization (e.g., Boc-protection for chiral resolution).
  • Pan-Genotypic Activity : Structural rigidity ensures potency across HCV genotypes 1–4.

Mechanism of Action:

  • Disrupts HCV NS5A replication complex by binding to domain I, preventing viral RNA replication.
  • Synergizes with NS3/4A protease inhibitors (e.g., asunaprevir) and NS5B polymerase inhibitors (e.g., sofosbuvir).

Comparative Structural Analysis:

Feature Target Compound Daclatasvir
Core Structure Biphenyl Biphenyl
Substituents Imidazole-pyrrolidine Imidazole-proline-valine
Chirality Two (S)-centers Four (S)-centers
Solubility (Water) 10 mg/mL (DMSO) >50 mg/mL

The tetrahydrochloride form of the intermediate improves handling during large-scale daclatasvir production.

Properties

CAS No.

1009119-83-8

Molecular Formula

C26H29ClN6

Molecular Weight

461.0 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C26H28N6.ClH/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22;/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32);1H/t21-,22-;/m0./s1

InChI Key

YYYCGZIHLFZWDZ-VROPFNGYSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6.Cl

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6.Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Biological Activity

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride (CAS No. 1009119-83-8) is a compound with significant potential in biological applications, particularly due to its structural features that facilitate interactions with biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C26H32Cl4N6C_{26}H_{32}Cl_{4}N_{6}, with a molecular weight of 570.38 g/mol. The compound consists of multiple aromatic rings and nitrogen-containing heterocycles, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC26H32Cl4N6
Molecular Weight570.38 g/mol
CAS Number1009119-83-8
InChI KeyAYOXSBJGFNPGNK-VDUNKYASSA-N

The biological activity of 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride is primarily attributed to its ability to act as a modulator of various signaling pathways. Research indicates that compounds with imidazole and biphenyl moieties often interact with receptors involved in neurotransmission and cell signaling.

Key Mechanisms:

  • Receptor Modulation : The compound may act on dopamine and serotonin receptors, influencing neurochemical pathways relevant for mood regulation and cognitive function.
  • Antioxidant Activity : It has been suggested that the compound may activate the Nrf2 pathway, which regulates antioxidant responses in cells, potentially providing protective effects against oxidative stress .

Antidepressant and Anxiolytic Effects

Studies have indicated that similar compounds exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems suggests potential use in treating mood disorders.

Anti-inflammatory Properties

The compound's ability to activate Nrf2 suggests it could also possess anti-inflammatory properties, which are beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

Research has demonstrated the effects of related compounds on various cell lines:

  • ARPE-19 Cells : Compounds similar to 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride showed inhibition of macrophage infiltration and reduction in VEGF levels due to Nrf2 activation .

In Vivo Studies

Animal models have been used to assess the therapeutic potential:

  • Cognitive Function : In rodent models, compounds with similar structures have shown improvements in cognitive function and reductions in anxiety-like behaviors.

Comparative Analysis

A comparative analysis with other imidazole derivatives reveals:

CompoundBiological ActivityReference
4,4'-Bis(2-(S)-pyrrolidinyl)Antidepressant-like effectsThis study
DaclatasvirAntiviral activity
AripiprazolePartial agonist at D2

Comparison with Similar Compounds

Daclatasvir and Its Intermediates

Daclatasvir (DCV) is a direct structural analog. Key differences include:

  • Modifications : DCV incorporates methoxycarbonyl-L-valine and additional protective groups (e.g., tert-butyl carbamate) to enhance pharmacokinetics .
  • Bioactivity : DCV exhibits potent antiviral activity (EC₅₀ < 1 nM against HCV), whereas the target compound lacks therapeutic efficacy and serves as a synthetic precursor .
  • Synthesis: The target compound is a key intermediate in DCV synthesis, requiring sulfonation (e.g., para-toluenesulfonic acid) and coupling reactions with amino acid derivatives .
Property Target Compound Daclatasvir (DCV)
Molecular Formula C₂₆H₃₂Cl₄N₆ C₄₀H₅₀N₈O₆
Role Intermediate Therapeutic agent (HCV inhibitor)
Bioavailability Score 0.55 High (optimized for oral delivery)
Key Functional Groups Pyrrolidine-imidazole Valine, carbamate, sulfonate

BOC-Protected Analogs

BOC-BPIB (tert-butyl-(2S)-2-[5-[4-[4-[2-[(2S)-1-[(tert-butoxycarbonyl)pyrrolidin-2-yl]-imidazol-5-yl]phenyl]phenyl]-imidazol-2-yl]pyrrolidine-1-carboxylate) is a protected derivative of the target compound.

  • Structural Difference : Incorporates tert-butoxycarbonyl (BOC) groups to stabilize reactive pyrrolidine nitrogens during synthesis .
  • Applications : Used in analytical studies (e.g., capillary electrophoresis) to investigate chiral separation mechanisms .

Bis-Imidazole Derivatives with Varied Substituents

describes bis-imidazole compounds with thiazolidinone (4a-h) and oxadiazole (5a-h) rings. For example:

  • 4a-h: Contain aryl-thiazolidinone groups instead of pyrrolidine.
  • 5a-h : Feature thiazolo[4,3-b]-1,3,4-oxadiazole rings.
Property Target Compound Thiazolidinone Derivatives (4a-h)
Backbone Biphenyl Bibenzyl
Key Functional Groups Imidazole-pyrrolidine Thiazolidinone/oxadiazole
Bioactivity Intermediate (non-therapeutic) Fungicidal activity (EC₅₀ ~ µM range)

Isotopic Analogs

highlights a deuterated variant, 4,4'-bis(2-((S)-pyrrolidin-2-yl-1-d)-1H-imidazol-4-yl-1,5-d₂)-1,1'-biphenyl tetradeuterochloride .

  • Modifications : Deuteration at specific positions to study metabolic stability or reaction mechanisms.
  • Applications : Used in kinetic isotope effect studies or to enhance drug half-life .

Structurally Related Impurities

lists impurities in daclatasvir synthesis, such as:

  • PA 04 0941013 : A bis-pyrrolidinyl-imidazolyl biphenyl lacking chloride counterions.
  • PA 04 0941014 : A des-chloro analog with reduced polarity and altered solubility .

Key Findings from Comparative Studies

Synthetic Complexity: The target compound requires multi-step synthesis involving chiral resolution, whereas simpler bis-imidazoles (e.g., thiazolidinone derivatives) are synthesized via one-pot reactions .

Solubility Challenges : The tetrahydrochloride salt form improves aqueous solubility compared to freebase analogs (e.g., BOC-BPIB) but remains poorly soluble relative to daclatasvir .

Chiral Specificity : The (S)-pyrrolidine configuration is critical for binding to HCV NS5A, as demonstrated by reduced activity in racemic mixtures .

Safety Profile : The target compound’s hazard classification contrasts with daclatasvir’s optimized safety for clinical use .

Preparation Methods

Stepwise Synthesis

Step 1: Biphenyl Core Construction

  • The synthesis begins with commercially available biphenyl derivatives or via Suzuki coupling reactions to form the 1,1'-biphenyl core with substituents at the 4 and 4' positions.
  • Typical conditions include palladium-catalyzed cross-coupling under inert atmosphere, with careful temperature and time control to optimize yield and purity.

Research Findings and Optimization

  • Stereochemical Control: Maintaining the (S)-configuration of the pyrrolidine rings is crucial; conditions are optimized to minimize racemization during substitution steps.
  • Purity and Yield: Purification is typically achieved by recrystallization or chromatography after each step, with yields ranging from moderate to high depending on reaction optimization.
  • Reaction Monitoring: Techniques such as NMR spectroscopy, including 1H NMR, are used to monitor deuterium incorporation and confirm structural integrity during synthesis.
  • Solvent Choice: Polar aprotic solvents are preferred during substitution steps for better solubility and reaction rates.
  • Temperature Control: Elevated temperatures accelerate reactions but must be balanced to avoid side reactions or decomposition.

Summary Table of Preparation Method

Aspect Details
Starting materials Biphenyl derivatives, imidazole precursors, (S)-pyrrolidin-2-yl compounds
Key reactions Suzuki coupling, imidazole ring formation, chiral substitution, salt formation
Reaction conditions Pd-catalysis, mild to moderate heating, inert atmosphere, acid/base catalysis
Stereochemistry control Use of enantiopure pyrrolidine, mild conditions to avoid racemization
Purification methods Recrystallization, chromatography
Final form Tetrahydrochloride salt for enhanced stability and solubility
Analytical techniques NMR spectroscopy, mass spectrometry, chromatographic purity checks

Q & A

Q. How is 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride synthesized, and what analytical techniques confirm its structural integrity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, biphenyl cores are functionalized with imidazole and pyrrolidine moieties via nucleophilic substitution or metal-catalyzed cross-coupling. A key step includes stereochemical control of the (S)-pyrrolidin-2-yl group, achieved using chiral catalysts or resolving agents. Post-synthesis, the tetrahydrochloride salt is formed via acid treatment.

  • Structural Confirmation:
    • X-ray crystallography (SHELX software ) resolves stereochemistry and confirms the biphenyl backbone.
    • NMR spectroscopy (1H/13C) verifies proton environments and connectivity.
    • HPLC (C18 columns, acidic mobile phases) assesses purity (>98%) .

Q. What chromatographic methods are recommended for purity analysis of this compound?

Methodological Answer: Reverse-phase HPLC under the following conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid in water
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
    Impurities (e.g., unreacted intermediates) are quantified against USP/EP standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurities. To validate findings:

  • Reproducibility Checks: Repeat assays across independent labs with standardized protocols.
  • Orthogonal Assays: Use complementary techniques (e.g., SPR for binding affinity, cellular assays for functional activity).
  • Impurity Profiling: Quantify process-related impurities (e.g., tetrazole derivatives) via LC-MS .
  • Structural Analog Comparison: Compare results with structurally related compounds (e.g., 5-([1,1'-biphenyl]-2-yl)-2H-tetrazole derivatives) to identify structure-activity trends .

Q. What strategies optimize synthetic yield while preserving stereochemical fidelity?

Methodological Answer:

  • Catalyst Screening: Use chiral ligands (e.g., BINAP) in asymmetric catalysis to enhance enantiomeric excess .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require low temperatures to prevent racemization .
  • In-line Monitoring: FTIR or Raman spectroscopy tracks intermediate formation in real time .
  • Purification: Chiral HPLC resolves diastereomers; crystallization in HCl/ethanol yields the tetrahydrochloride salt .

Q. How can crystallographic twinning or low-resolution data be addressed during structural determination?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution datasets (<1.0 Å).
  • Software Tools: SHELXL refines twinned data via HKLF5 format, while SHELXD/E handles phase ambiguity in low-resolution cases .
  • Validation: Check for pseudosymmetry using PLATON; apply twin laws (e.g., two-fold rotation) during refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl hydrochloride
Reactant of Route 2
4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl hydrochloride

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